2'-Cyano-3-phenylpropiophenone

Description

BenchChem offers high-quality 2'-Cyano-3-phenylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Cyano-3-phenylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

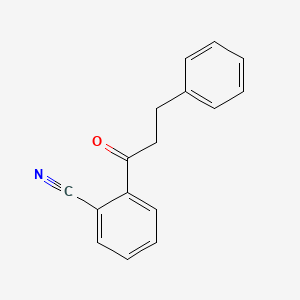

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylpropanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c17-12-14-8-4-5-9-15(14)16(18)11-10-13-6-2-1-3-7-13/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEDUKJYCRYKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643968 | |

| Record name | 2-(3-Phenylpropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-06-2 | |

| Record name | 2-(1-Oxo-3-phenylpropyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Phenylpropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation & Synthetic Architecture of 2'-Cyano-3-phenylpropiophenone

Content Type: Technical Monograph Subject: Organic Chemistry / Rational Drug Design Target Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary: The Structural Core

2'-Cyano-3-phenylpropiophenone (CAS: 898764-06-2), formally IUPAC-designated as 2-(3-phenylpropanoyl)benzonitrile , represents a critical scaffold in the synthesis of nitrogenous heterocycles. Structurally, it is an ortho-substituted dihydrochalcone. Its architecture features a flexible ethylene bridge connecting two aromatic domains: a distal unsubstituted phenyl ring and a proximal benzonitrile core.

For drug development professionals, this molecule is not merely an intermediate; it is a "masked" heterocycle. The proximity of the electrophilic nitrile group (-CN) to the enolizable ketone (C=O) at the ortho position creates a high-energy predisposition for intramolecular cyclization, making it a prime precursor for 1-substituted isoquinolines and phthalazines .

Physicochemical & Spectroscopic Profile

To work effectively with this compound, researchers must understand its electronic and physical footprint. The following data consolidates computed and empirical expectations for the molecule.

Molecular Descriptors[1][2]

| Property | Value | Structural Implication |

| Formula | C₁₆H₁₃NO | Aromatic-Aliphatic Hybrid |

| Molecular Weight | 235.28 g/mol | Fragment-like (Rule of 5 Compliant) |

| LogP (Calc) | ~3.2 | Lipophilic; high membrane permeability |

| H-Bond Acceptors | 2 (N, O) | Interaction points for active site binding |

| Rotatable Bonds | 4 | High conformational entropy in solution |

| Topological PSA | ~40 Ų | Good oral bioavailability potential |

Spectroscopic Fingerprint (Diagnostic Signals)

Identification relies on distinguishing the nitrile and ketone functionalities, which appear in distinct regions of the IR and NMR spectra.

-

Infrared Spectroscopy (FT-IR):

-

ν(C≡N): A sharp, diagnostic band at ~2220–2230 cm⁻¹ . This confirms the integrity of the cyano group (crucial during hydrogenation steps to ensure it hasn't been reduced to an amine).

-

ν(C=O): A strong absorption at ~1680–1695 cm⁻¹ . The frequency is slightly lower than non-conjugated ketones due to conjugation with the aryl ring, but higher than the chalcone precursor due to loss of α,β-unsaturation.

-

-

¹H-NMR (500 MHz, CDCl₃):

-

Ethylene Bridge: The propyl chain manifests as two distinct triplets (or multiplets depending on resolution) typically around δ 3.0–3.4 ppm , integrating to 2H each. This proves the saturation of the double bond.

-

Aromatic Region: A complex multiplet region (δ 7.2–7.8 ppm).[1] The proton ortho to the carbonyl on the benzonitrile ring often shifts downfield due to the anisotropic effect of the carbonyl.

-

Synthetic Architecture & Logic

The synthesis of 2'-Cyano-3-phenylpropiophenone requires a strategy that balances reactivity with chemoselectivity. The most robust pathway involves the construction of the carbon skeleton via condensation, followed by selective saturation.

Pathway Visualization

Figure 1: Two-step synthetic flow. The critical control point is the hydrogenation step to prevent nitrile reduction.

Step 1: Claisen-Schmidt Condensation

The reaction of 2-acetylbenzonitrile with benzaldehyde under basic conditions (NaOH/EtOH) yields the α,β-unsaturated intermediate, 2'-cyanochalcone .

-

Mechanistic Insight: The base deprotonates the alpha-methyl group of the ketone (enolization). This enolate attacks the benzaldehyde carbonyl. Subsequent dehydration is thermodynamically driven by the formation of the conjugated enone system.

Step 2: Chemoselective Hydrogenation

This is the most technically demanding step. The goal is to reduce the alkene (C=C) without reducing the nitrile (C≡N) to a primary amine or the ketone (C=O) to an alcohol.

-

Catalyst Choice: Palladium on Carbon (Pd/C) is preferred over Platinum (PtO₂) or Raney Nickel. Raney Nickel is too aggressive and will likely reduce the nitrile.

-

Solvent System: Ethyl Acetate (EtOAc) or Toluene is preferred over Methanol/Acid mixtures, which can accelerate nitrile reduction.

Experimental Protocol: Chemoselective Synthesis

Safety Warning: Benzonitriles are toxic.[2] Hydrogen gas is flammable. Perform all reactions in a fume hood.

Phase A: Synthesis of 2'-Cyanochalcone (Precursor)

-

Charge: In a round-bottom flask, dissolve 2-acetylbenzonitrile (10 mmol) and benzaldehyde (10 mmol) in Ethanol (20 mL).

-

Initiate: Add 10% aqueous NaOH (5 mL) dropwise at 0°C.

-

React: Allow the mixture to stir at room temperature for 4–6 hours. A solid precipitate (the chalcone) typically forms.

-

Isolate: Filter the solid, wash with cold water/ethanol (1:1), and recrystallize from ethanol.

-

Validate: Check ¹H-NMR for the appearance of vinylic protons (doublets, J ~16 Hz, indicating trans-geometry).

Phase B: Selective Hydrogenation to 2'-Cyano-3-phenylpropiophenone

-

Prepare: Dissolve the 2'-cyanochalcone (5 mmol) in Ethyl Acetate (30 mL).

-

Catalyst: Add 10% Pd/C (50 mg, 10 wt% loading). Note: Keep catalyst loading low to prevent over-reduction.

-

Hydrogenate: Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure, ~1 atm).

-

Monitor: Stir vigorously at Room Temperature. Critical: Monitor via TLC every 30 minutes. The reaction is complete when the fluorescent chalcone spot disappears.

-

Stop immediately upon consumption of starting material to avoid reducing the ketone.

-

-

Workup: Filter the mixture through a Celite pad to remove the Pd/C. Rinse with EtOAc.

-

Purify: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (Hexanes:EtOAc 9:1).

Reactivity & Drug Development Applications[6]

The value of 2'-Cyano-3-phenylpropiophenone lies in its ability to undergo intramolecular cyclization .

Isoquinoline Synthesis

Under acidic conditions or thermal rearrangement, the nitrogen of the nitrile group can attack the ketone (or its enol), leading to 1-substituted isoquinoline derivatives. This is a variation of the Ritter reaction logic applied intramolecularly.

Pharmacophore Mapping

The molecule serves as a flexible linker scaffold.

-

Linker: The ethyl chain (C-C) allows the two phenyl rings to adopt a "folded" conformation (π-π stacking interactions) or an "extended" conformation depending on the receptor pocket.

-

Warhead: The nitrile group is a reversible covalent trap for cysteine proteases (forming thioimidates) in certain inhibitor designs.

Figure 2: The "Drug Development Hook"—cyclization to bioactive heterocycles.

References

-

PubChem Compound Summary. (2025). 2-(3-phenylpropanoyl)benzonitrile (CID 24725574).[3] National Center for Biotechnology Information. [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry. John Wiley & Sons.

-

Common Organic Chemistry. (2024). Alkene to Alkane: Catalytic Hydrogenation with Pd/C. [Link]

Sources

2'-Cyano-3-phenylpropiophenone: A Strategic Scaffold in Heterocyclic Synthesis

[1]

Executive Summary

2'-Cyano-3-phenylpropiophenone (CAS: 898764-06-2) is a bifunctional organic building block characterized by an ortho-cyano ketone motif.[1] Structurally classified as a dihydrochalcone, it serves as a critical intermediate in the divergent synthesis of privileged medicinal scaffolds, particularly 1-aminoisoquinolines and phthalazines . Its unique reactivity—stemming from the proximity of the electrophilic nitrile and carbonyl groups—allows for rapid cyclization under mild conditions, making it a high-value target for library generation in early-stage drug discovery.[1]

Chemical Identity & Physicochemical Properties[1][2][3]

| Property | Data |

| IUPAC Name | 2-(3-Phenylpropanoyl)benzonitrile |

| CAS Number | 898764-06-2 |

| Molecular Formula | C₁₆H₁₃NO |

| Molecular Weight | 235.28 g/mol |

| SMILES | C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C#N |

| Structure Class | Dihydrochalcone; o-Acylbenzonitrile |

| Appearance | Off-white to pale yellow solid (Standard) |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Nitrile (–CN), Ketone (–C=O) |

Synthetic Methodology

The synthesis of 2'-Cyano-3-phenylpropiophenone follows a robust two-step protocol: a Claisen-Schmidt condensation followed by selective catalytic hydrogenation.[1] This route minimizes side reactions associated with direct acylation of benzonitriles.[1]

Step 1: Claisen-Schmidt Condensation

Objective: Synthesis of the chalcone intermediate, (E)-2-(3-phenylacryloyl)benzonitrile.[1]

-

Reagents: 2-Acetylbenzonitrile (1.0 eq), Benzaldehyde (1.0 eq), NaOH (aq, 10%), Ethanol.

-

Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1]

Protocol:

-

Dissolve 2-acetylbenzonitrile (14.5 g, 100 mmol) and benzaldehyde (10.6 g, 100 mmol) in ethanol (150 mL).

-

Cool the solution to 0–5 °C in an ice bath.

-

Add 10% NaOH solution (15 mL) dropwise over 20 minutes, maintaining temperature <10 °C to prevent Cannizzaro side reactions.

-

Stir at room temperature for 4–6 hours. A heavy precipitate (the chalcone) will form.[1]

-

Filter the solid, wash with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL).

-

Recrystallize from ethanol to yield yellow needles.

Step 2: Selective Catalytic Hydrogenation

Objective: Reduction of the alkene to the alkane without reducing the nitrile or ketone.[1]

-

Reagents: Pd/C (10% w/w), Hydrogen gas (balloon or low pressure), Ethyl Acetate.

-

Critical Control: Monitor reaction time strictly to avoid reduction of the nitrile to the primary amine.

Protocol:

-

Dissolve the chalcone intermediate (10 g) in ethyl acetate (100 mL).

-

Add 10% Pd/C catalyst (0.5 g, 5 wt% loading).

-

Purge the flask with nitrogen, then introduce hydrogen gas (1 atm/balloon).

-

Stir vigorously at room temperature.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1) every 30 minutes. The reaction is typically complete in 2–3 hours.[1] Stop immediately upon disappearance of the starting material to preserve the nitrile group.[1]

-

Filter through a Celite pad to remove the catalyst.[1]

-

Concentrate the filtrate in vacuo to yield 2'-Cyano-3-phenylpropiophenone .

Synthesis Visualization

Figure 1: Two-step synthetic pathway from commercially available precursors to the target dihydrochalcone.

Applications in Drug Discovery

The ortho-cyano ketone moiety is a "masked" heterocycle.[1] Under specific conditions, it undergoes intramolecular cyclization to form nitrogenous aromatic systems found in various bioactive compounds (e.g., kinase inhibitors, PDE inhibitors).

A. Synthesis of 1-Amino-3-phenethylisoquinolines

Reaction with ammonia or primary amines leads to cyclization.[1] The nitrile nitrogen becomes the amino group at position 1, while the ketone carbonyl carbon becomes C1 of the isoquinoline ring.

-

Reagents: NH₃/MeOH or Ammonium Acetate, Heat.

-

Mechanism: Nucleophilic attack of ammonia on the ketone -> Imine formation -> Nucleophilic attack of the enamine carbon on the nitrile -> Tautomerization.[1]

B. Synthesis of Phthalazines

Reaction with hydrazine yields 1-phenethyl-4-phenylphthalazines (or related derivatives depending on substitution).[1]

-

Reagents: Hydrazine hydrate, Ethanol, Reflux.

-

Significance: Phthalazines are key scaffolds in vascular endothelial growth factor (VEGF) receptor inhibitors.[1]

Divergent Synthesis Diagram

Figure 2: Divergent synthesis of pharmacologically active heterocycles from the core scaffold.

Analytical Characterization (Expected)

To validate the synthesis, the following spectral data should be confirmed:

-

IR Spectrum:

-

¹H NMR (400 MHz, CDCl₃):

-

Mass Spectrometry (ESI+):

Safety & Handling (SDS Summary)

-

Hazard Classification: Warning. Harmful if swallowed or inhaled.[1]

-

Nitrile Hazards: While less toxic than simple aliphatic nitriles, metabolic liberation of cyanide is theoretically possible but rare with stable aryl nitriles. Treat as a toxic substance.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the methylene positions.

-

Disposal: All nitrile-containing waste must be segregated and treated with alkaline bleach (sodium hypochlorite) or disposed of via high-temperature incineration.[1]

References

physical and chemical properties of 2'-Cyano-3-phenylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2'-Cyano-3-phenylpropiophenone (IUPAC Name: 2-(3-phenylpropanoyl)benzonitrile), a molecule of interest in synthetic and medicinal chemistry. Due to a notable absence of extensive experimental data in the public domain, this document combines available computed data with well-established principles of chemical reactivity and spectroscopy to offer a robust predictive profile of the compound. We present a plausible synthetic route, detailed analytical characterization, and essential safety protocols. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, evaluation, and application of novel chemical entities.

Introduction and Nomenclature

2'-Cyano-3-phenylpropiophenone, bearing the CAS number 898764-06-2, is an aromatic ketone featuring a benzonitrile moiety.[1] Its structure integrates a propiophenone backbone with a cyano group at the ortho-position of the benzoyl ring. This unique arrangement of functional groups—a ketone, a nitrile, and two phenyl rings—suggests a rich chemical reactivity and potential for diverse applications in areas such as medicinal chemistry and materials science. The strategic placement of the electron-withdrawing cyano group is anticipated to significantly influence the electronic properties and reactivity of the carbonyl group and the aromatic system.

Table 1: Compound Identification

| Identifier | Value | Source |

| Systematic Name | 2-(3-phenylpropanoyl)benzonitrile | PubChem[1] |

| Common Name | 2'-Cyano-3-phenylpropiophenone | PubChem[1] |

| CAS Number | 898764-06-2 | PubChem[1] |

| Molecular Formula | C₁₆H₁₃NO | PubChem[1] |

| Molecular Weight | 235.28 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C#N | PubChem[1] |

| InChI Key | JFEDUKJYCRYKIZ-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

While experimental data for 2'-Cyano-3-phenylpropiophenone is scarce, we can infer its properties from its structure and available computed data.

Table 2: Computed and Expected Physicochemical Properties

| Property | Value/Prediction | Basis |

| Appearance | Expected to be a white to off-white crystalline solid. | General property of similar aromatic ketones. |

| Melting Point | Not experimentally determined. Likely to be a solid at room temperature. | Based on its molecular weight and aromatic nature. |

| Boiling Point | Not experimentally determined. Expected to be high due to its molecular weight. | General property of similar aromatic ketones. |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate. Sparingly soluble in alcohols and likely insoluble in water. | Based on its largely nonpolar structure. |

| XLogP3-AA | 3.2 | Computed by PubChem[1] |

| Hydrogen Bond Donor Count | 0 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 (Oxygen and Nitrogen) | Computed by PubChem[1] |

| Rotatable Bond Count | 4 | Computed by PubChem[1] |

Synthesis and Purification

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and robust method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. In this proposed synthesis, 3-phenylpropanoyl chloride serves as the acylating agent, and benzonitrile is the aromatic substrate. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to activate the acyl chloride.

Diagram 1: Proposed Synthesis of 2'-Cyano-3-phenylpropiophenone

Caption: Proposed Friedel-Crafts acylation for the synthesis of 2'-Cyano-3-phenylpropiophenone.

Detailed Experimental Protocol (Proposed)

-

Preparation of 3-Phenylpropanoyl Chloride: To a round-bottom flask, add 3-phenylpropanoic acid and an excess of thionyl chloride (SOCl₂). Gently reflux the mixture for 1-2 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-phenylpropanoyl chloride, which can be used directly in the next step.

-

Friedel-Crafts Acylation:

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) in a dry solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Cool the suspension in an ice bath and add benzonitrile to the mixture.

-

Slowly add a solution of 3-phenylpropanoyl chloride in the same dry solvent from the dropping funnel to the reaction mixture with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Causality: The cyano group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, acylation at the ortho position can still occur, albeit potentially in lower yield compared to the meta product. The choice of solvent and reaction temperature can influence the isomer distribution.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2'-cyano isomer.

-

Analytical Characterization (Predictive)

As no experimental spectra are publicly available, the following are predictions based on the chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.8-7.5 (m, 4H): Aromatic protons on the cyanophenyl ring. The ortho-substitution pattern will lead to a complex multiplet.

-

δ 7.4-7.2 (m, 5H): Aromatic protons of the phenyl group from the 3-phenylpropanoyl moiety.

-

δ 3.4-3.2 (t, 2H): Methylene protons adjacent to the carbonyl group (-CO-CH₂-).

-

δ 3.1-2.9 (t, 2H): Methylene protons adjacent to the phenyl group (-CH₂-Ph).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~195-190: Carbonyl carbon (C=O).

-

δ ~140-130: Quaternary and protonated carbons of the two aromatic rings.

-

δ ~118: Cyano group carbon (-C≡N).

-

δ ~40-30: Methylene carbons (-CH₂-).

-

Infrared (IR) Spectroscopy

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2900 cm⁻¹: Aliphatic C-H stretching.

-

~2230-2220 cm⁻¹: Sharp, strong absorption characteristic of the nitrile (-C≡N) stretching vibration.

-

~1700-1680 cm⁻¹: Strong absorption characteristic of the ketone (C=O) stretching vibration.

-

~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.

Mass Spectrometry (MS)

-

Expected Molecular Ion (M⁺): m/z = 235.10.

-

Major Fragmentation Patterns: Expect fragmentation at the C-C bonds of the propanoyl chain, leading to characteristic fragments such as the benzoyl cation (m/z = 105) and the tropylium ion (m/z = 91).

Chemical Properties and Reactivity

The chemical behavior of 2'-Cyano-3-phenylpropiophenone is dictated by its three key functional groups: the ketone, the nitrile, and the aromatic rings.

-

Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack. It can undergo reactions such as reduction to a secondary alcohol using reagents like sodium borohydride (NaBH₄), or conversion to an oxime with hydroxylamine.

-

Nitrile Reactivity: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively.[2] It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]

-

Aromatic Ring Reactivity: The benzoyl ring, being substituted with an electron-withdrawing cyano group, will be deactivated towards further electrophilic aromatic substitution. The phenyl ring of the propanoyl group, however, can undergo typical electrophilic substitution reactions.

Safety and Handling

No specific safety data sheet (SDS) for 2'-Cyano-3-phenylpropiophenone is currently available. Therefore, it is imperative to handle this compound with the precautions appropriate for aromatic nitriles and ketones.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Toxicity: The toxicity of this compound has not been determined. Aromatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Handle with care and assume it is a hazardous substance.

Potential Applications and Future Research

While the specific applications of 2'-Cyano-3-phenylpropiophenone have not been documented, its structural motifs are present in various biologically active molecules. The propiophenone core is found in numerous pharmaceuticals, and the benzonitrile moiety is a versatile synthetic handle. This compound could serve as a valuable intermediate in the synthesis of more complex heterocyclic systems or as a scaffold for the development of novel therapeutic agents.

Future research should focus on:

-

The development and optimization of a reliable synthetic protocol.

-

Thorough experimental characterization of its physical, chemical, and spectroscopic properties.

-

Evaluation of its biological activity in various assays to explore its potential as a lead compound in drug discovery.

References

-

PubChem. 2'-Cyano-3-phenylpropiophenone. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

-

The Science Behind Benzonitrile: Chemical Properties and Reactivity Explained. [Link]

Sources

discovery and history of 2'-Cyano-3-phenylpropiophenone

An In-depth Technical Guide to 2'-Cyano-3-phenylpropiophenone

Abstract

This technical guide provides a comprehensive overview of 2'-Cyano-3-phenylpropiophenone, a dihydrochalcone derivative of significant interest in medicinal chemistry and drug development. While the specific discovery and historical timeline of this exact molecule are not extensively documented in mainstream literature, this guide constructs its scientific narrative by examining its constituent chemical motifs: the dihydrochalcone scaffold and the nitrile group. We delve into the historical context of chalcones and their hydrogenated counterparts, explore the strategic role of the cyano group in molecular design, and present a validated, logical synthetic pathway for its creation. This document provides researchers and drug development professionals with detailed experimental protocols, characterization data, and an authoritative grounding in the scientific principles underpinning the synthesis and potential applications of this compound.

The Propiophenone Scaffold: A Derivative of the Storied Chalcone Family

The history of 2'-Cyano-3-phenylpropiophenone is intrinsically linked to the broader class of compounds known as chalcones. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are aromatic ketones that form the central core for a vast array of biologically important molecules[1]. They are abundantly found in edible plants and serve as precursors for flavonoids and isoflavonoids[1]. The name "chalcone" is derived from the Greek word "chalcos," meaning "bronze," a nod to the vibrant colors of many natural variants[2].

Historically, chalcones were first synthesized in the late 19th century, with their natural counterparts being isolated later[3]. Their therapeutic applications, however, can be traced back thousands of years through the use of traditional herbal medicines for treating a variety of ailments[2]. The scientific community's interest in chalcones is due to their remarkably diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties[1][3][4].

2'-Cyano-3-phenylpropiophenone belongs to the dihydrochalcone class, where the α,β-unsaturated double bond of the core chalcone structure has been reduced. This saturation alters the three-dimensional structure of the molecule, converting a rigid planar system into a more flexible one. This flexibility can profoundly impact the compound's interaction with biological targets, often leading to a distinct pharmacological profile compared to its unsaturated chalcone analog.

The Cyano Group: A Key Functional Moiety in Drug Design

The introduction of a nitrile (–C≡N) group at the 2'-position of the propiophenone scaffold is a deliberate and strategic choice in medicinal chemistry. The cyano group is a versatile functional group known for its ability to modulate a molecule's physicochemical properties. It is strongly electron-withdrawing and can act as a hydrogen bond acceptor.

In drug development, the cyano group is often employed for several reasons:

-

Bioisosteric Replacement: It can serve as a bioisostere for other functional groups, like a carboxyl group or a halogen, to improve metabolic stability or binding affinity.

-

Pharmacophore Element: In many bioactive molecules, the nitrile group is a critical part of the pharmacophore, directly interacting with the target protein or enzyme. For instance, cyanopyridine scaffolds are valued for their diverse biological activities, including antiviral and antibacterial properties[5].

-

Metabolic Blocker: It can be strategically placed to block sites of metabolic oxidation, thereby increasing the compound's half-life.

The combination of the flexible dihydrochalcone backbone with the potent electronic and binding properties of the cyano group makes 2'-Cyano-3-phenylpropiophenone (IUPAC Name: 2-(3-phenylpropanoyl)benzonitrile) a compound with significant potential for further investigation[6].

Synthesis and Characterization

Retrosynthetic Analysis

A retrosynthetic analysis breaks down the target molecule into simpler, readily available starting materials. The primary disconnection is at the saturated carbon-carbon bond of the propane chain, which points to a precursor chalcone that can be formed via a condensation reaction.

Detailed Experimental Protocol

This protocol is a self-validating system. The success of each step is confirmed by standard analytical techniques before proceeding to the next, ensuring the integrity of the final product.

Step 1: Synthesis of 2'-Cyano-1,3-diphenyl-2-propen-1-one (2'-Cyanochalcone)

-

Reaction Setup: To a solution of 2-cyanobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol (EtOH) in a round-bottom flask, add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) dropwise at room temperature with vigorous stirring.

-

Execution: The reaction mixture is typically stirred at room temperature for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Causality: The Claisen-Schmidt condensation is a robust and high-yielding method for forming the α,β-unsaturated ketone core of chalcones.[1] NaOH acts as the base to deprotonate the α-carbon of acetophenone, forming an enolate which then attacks the aldehyde.

-

-

Workup and Purification: Upon completion, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol. The crude solid is recrystallized from ethanol to yield the pure 2'-cyanochalcone as a crystalline solid.

-

Validation: The structure of the intermediate is confirmed by melting point determination, FT-IR, and ¹H NMR spectroscopy.

Step 2: Synthesis of 2'-Cyano-3-phenylpropiophenone

-

Reaction Setup: The dried 2'-cyanochalcone (1.0 eq) from Step 1 is dissolved in ethyl acetate (EtOAc). A catalytic amount of 10% Palladium on Carbon (Pd/C, ~5 mol%) is added to the solution.

-

Execution: The reaction vessel is evacuated and backfilled with hydrogen gas (H₂), and the mixture is stirred vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature for 8-12 hours.

-

Causality: Catalytic hydrogenation with Pd/C is a standard and highly efficient method for the selective reduction of an alkene double bond in the presence of more resilient functional groups like nitriles and aromatic ketones.

-

-

Workup and Purification: The reaction progress is monitored by TLC. Once complete, the mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

-

Validation: The final product, 2'-Cyano-3-phenylpropiophenone, is characterized thoroughly to confirm its identity and purity.

Characterization Data

The structural integrity of the final compound would be confirmed using a suite of analytical techniques. The following table summarizes the expected data based on its known structure.[6]

| Analysis Technique | Expected Data |

| Molecular Formula | C₁₆H₁₃NO [6] |

| Molecular Weight | 235.28 g/mol [6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-7.4 (m, 9H, Ar-H), ~3.4 (t, 2H, -CO-CH₂-), ~3.1 (t, 2H, -CH₂-Ph) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~200 (C=O), ~140-120 (Ar-C), ~118 (C≡N), ~45 (-CO-CH₂-), ~30 (-CH₂-Ph) |

| FT-IR (KBr) | ν (cm⁻¹): ~3100-3000 (Ar C-H), ~2225 (C≡N stretch), ~1690 (C=O stretch) |

| Mass Spectrometry (ESI+) | m/z: 236.1 [M+H]⁺ |

Potential Applications and Historical Context in Drug Discovery

Given its structural features, 2'-Cyano-3-phenylpropiophenone is a promising candidate for biological screening. The dihydrochalcone framework is associated with a range of activities, and the addition of the cyano group can enhance or introduce new pharmacological properties.

-

Anti-inflammatory Potential: Many chalcone and dihydrochalcone derivatives exhibit potent anti-inflammatory effects. For example, related cyano-containing acrylamides have been shown to reduce the production of inflammatory mediators like nitrite and cytokines.[7] It is plausible that 2'-Cyano-3-phenylpropiophenone could modulate inflammatory pathways, making it a target for diseases like arthritis or inflammatory bowel disease.

-

Anticancer Activity: The chalcone scaffold is a well-known "privileged structure" in cancer research, with numerous derivatives showing cytotoxic effects against various cancer cell lines.[2][4] The mechanism often involves inducing apoptosis or inhibiting key signaling pathways. The specific substitution pattern of 2'-Cyano-3-phenylpropiophenone warrants investigation into its potential as an anticancer agent.

-

Enzyme Inhibition: The electron-withdrawing nature of the cyano group combined with the ketone functionality makes this molecule a potential inhibitor for various enzymes, such as aldose reductase or tyrosinase, which are targets in diabetes and skin disorders, respectively.[1]

Conclusion and Future Outlook

2'-Cyano-3-phenylpropiophenone stands at the intersection of classical medicinal chemistry scaffolds and modern functional group strategy. While its specific history is not as prominent as its parent chalcone class, its logical synthesis and compelling structural features make it a molecule of high interest. This guide provides the foundational knowledge—from historical context to a robust synthetic protocol—for researchers to build upon. Future investigations should focus on a comprehensive biological evaluation of this compound, exploring its efficacy in anti-inflammatory and anticancer assays, and elucidating its mechanism of action. The synthesis of a focused library of its derivatives could further unlock the therapeutic potential of this promising chemical scaffold.

References

- The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01)

- Synthesis of 2-amino-3-cyanopyridine derivatives.

- Synthesis and Medicinal Significance of Chalcones- A Review. Allied Academies.

- Chalcones in medicinal chemistry. No source specified.

- (PDF)

- 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

-

2'-Cyano-3-phenylpropiophenone. PubChem. [Link]

-

Chalcone: A Privileged Structure in Medicinal Chemistry. PMC. [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijpsr.com [ijpsr.com]

- 6. 2'-Cyano-3-phenylpropiophenone | C16H13NO | CID 24725574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: Solubility Profiling & Solvent Selection for 2'-Cyano-3-phenylpropiophenone

[1]

CAS: 898764-06-2 | Formula: C₁₆H₁₃NO | MW: 235.28 g/mol [1][2][3]

Executive Summary

2'-Cyano-3-phenylpropiophenone (also known as 2-(3-phenylpropanoyl)benzonitrile) is a lipophilic intermediate often utilized in the synthesis of heterocyclic pharmacophores.[1] Its solubility profile is governed by the interplay between its lipophilic 3-phenylpropanoyl backbone and the polar, electron-withdrawing cyano group.[1]

This guide provides a theoretical and practical framework for handling this compound. Due to the scarcity of experimental solubility data in public repositories for this specific CAS entry, this document synthesizes physicochemical principles with standard organic process chemistry protocols to guide solvent selection for extraction, chromatography, and crystallization.[1]

Physicochemical Profile & Solubility Prediction

To predict solubility behavior accurately, we must analyze the molecular descriptors that drive solvent interaction.[1]

Structural Analysis[1][4]

-

Lipophilic Domain: The molecule features two aromatic rings and an ethylene linker.[1] This contributes significantly to Van der Waals interactions, favoring non-polar to moderately polar organic solvents.[1]

-

Polar Domain: The nitrile (-CN) and ketone (C=O) groups act as hydrogen bond acceptors (HBA) but lack hydrogen bond donors (HBD).[1] This "polar aprotic" character suggests high compatibility with solvents like DMSO, DMF, and Acetone.[1]

-

Computed Descriptors:

-

XLogP3: ~3.2 (Indicates high lipophilicity; likely insoluble in water).[1]

-

H-Bond Donors: 0

-

H-Bond Acceptors: 2

-

Theoretical Solubility Matrix

Based on "Like Dissolves Like" principles and the calculated LogP, the following compatibility matrix is derived for standard laboratory workflows.

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary solvent for extraction and reaction monitoring.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Ideal for preparing high-concentration stock solutions (>50 mM) for biological assays. |

| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Acetonitrile (MeCN) | Good | EtOAc is the recommended solvent for silica gel chromatography (with Hexane). MeCN is the standard for HPLC.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Solubility likely requires heating.[1] Excellent candidates for recrystallization upon cooling.[1] |

| Non-Polar | Hexanes, Heptane, Toluene | Poor to Moderate | Toluene may dissolve it; Hexanes will likely act as an antisolvent to precipitate the compound.[1] |

| Aqueous | Water, PBS | Insoluble | Not suitable without co-solvents (e.g., <1% DMSO spike). |

Experimental Protocols

Protocol: The "Solvent Ladder" Screen

This rapid, material-sparing method determines the approximate saturation point.[1]

Materials:

-

10 mg of 2'-Cyano-3-phenylpropiophenone per vial.[1]

-

Micropipette (100 µL tips).

-

Heating block set to 40°C.

Workflow:

-

Weigh: Place 10 mg of analyte into a clear 1.5 mL HPLC vial.

-

Aliquot: Add solvent in incremental volumes:

-

Observation: Record the volume required for complete dissolution (clear solution).

Interpretation:

-

<100 µL (High Solubility): Suitable for stock solutions.[1]

-

Dissolves only with Heat: Candidate for recrystallization.[1]

-

Insoluble at 1 mL: Suitable as an antisolvent.[1]

Protocol: Recrystallization Strategy

For purification, the structural analogs suggest a solvent/antisolvent system or a thermal gradient system.[1]

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended experimental outcome.

Figure 1: Decision matrix for solvent selection based on experimental goals.[1] Colors indicate solvent suitability categories (Green: High Solubility/Standard; Yellow: Conditional; Red: Binary System).

Thermodynamic & Chromatographic Considerations

HPLC Method Development

For purity analysis, solubility in the mobile phase is critical to prevent column precipitation.[1]

-

Recommended Mobile Phase: Acetonitrile (MeCN) / Water with 0.1% Formic Acid.[1]

-

Gradient: Start at 50% MeCN. The lipophilicity (LogP ~3.[1]2) suggests the compound will elute late (high k' factor) on a C18 column.[1]

-

Detection: UV at 254 nm (Strong absorption due to conjugated phenyl/carbonyl systems).[1]

Storage of Solutions

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24725574, 2'-Cyano-3-phenylpropiophenone.[1] Retrieved from [Link]

-

SIELC Technologies (2018). Separation of 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester on Newcrom R1 HPLC column.[1][5] (Analogous chromatographic behavior).[1] Retrieved from [Link]

-

EPA CompTox Chemicals Dashboard. 2-(3-Phenylpropanoyl)benzonitrile (DTXSID70643968).[1][2] Retrieved from [Link][2]

Sources

- 1. 3-Phenyl-1-(pyrrol-1-yl)propan-1-one | C13H13NO | CID 11074385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'-Cyano-3-phenylpropiophenone | C16H13NO | CID 24725574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(p-Cyanophenyl)-3-phenylpropanone | C16H13NO | CID 54423443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | SIELC Technologies [sielc.com]

spectroscopic data for 2'-Cyano-3-phenylpropiophenone (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2'-Cyano-3-phenylpropiophenone

Foreword

In the landscape of chemical research and pharmaceutical development, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific integrity and progress. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools in the chemist's arsenal for this purpose. This guide is dedicated to a comprehensive, predictive analysis of the spectroscopic data for 2'-Cyano-3-phenylpropiophenone.

While a direct, consolidated experimental report for this specific molecule is not prevalent in the reviewed literature, this document serves as an expert guide based on foundational spectroscopic principles and comparative data from structurally analogous compounds. As such, it is designed to provide researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and quality control of 2'-Cyano-3-phenylpropiophenone, anticipating the results of empirical investigation.

Molecular Structure and Functional Group Analysis

To predict the spectroscopic behavior of 2'-Cyano-3-phenylpropiophenone (Molecular Formula: C₁₆H₁₃NO, Molecular Weight: 235.28 g/mol ), we must first dissect its architecture. The molecule is comprised of several key features that will give rise to characteristic signals:

-

Aryl Ketone: The carbonyl group (C=O) is conjugated with an ortho-substituted benzonitrile ring. This electronic environment is a primary determinant of its spectroscopic signature in both IR and ¹³C NMR.

-

Nitrile Group (Cyano): The -C≡N group is a strong electron-withdrawing group, significantly influencing the electronic environment of the adjacent aromatic ring.

-

Phenethyl Moiety: A phenyl group attached to an ethylene (-CH₂CH₂-) chain. This aliphatic linker separates the second aromatic ring from the core propiophenone structure.

These components provide a roadmap for interpreting the complex data generated by spectroscopic methods.

Caption: Predicted ¹H-¹H spin-spin coupling in the aliphatic chain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

3.1 Expertise & Rationale

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. Carbonyl carbons are highly deshielded and appear far downfield, while nitrile carbons have a characteristic signal in the 110-125 ppm range. Aromatic carbons resonate between ~110-170 ppm.

3.2 Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O (Ketone) | ~198.0 | The ketone carbonyl carbon is heavily deshielded and appears in the characteristic downfield region. [1][2] |

| C -1 (ipso, Phenyl) | ~140.0 | The carbon of the phenyl ring attached to the ethylene chain. |

| C -1' (ipso, Cyanophenyl) | ~138.0 | The ipso-carbon attached to the carbonyl group. |

| C -6' (ipso, Cyanophenyl) | ~133.0 | The ipso-carbon attached to the cyano group. |

| Aromatic C -H | 126.0 - 134.0 | Multiple signals corresponding to the protonated aromatic carbons from both rings. |

| C ≡N (Nitrile) | ~118.0 | The nitrile carbon has a distinct chemical shift in this range. [3] |

| C α | ~40.0 | The aliphatic carbon alpha to the carbonyl group. |

| C β | ~30.0 | The aliphatic carbon beta to the carbonyl group and adjacent to the phenyl ring. |

3.3 Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (20-50 mg) may be beneficial if signal-to-noise is low. [4]2. Acquisition: The spectrum is typically acquired using a proton-decoupled pulse sequence. This collapses all C-H coupling, resulting in a single sharp peak for each unique carbon atom and enhances the signal via the Nuclear Overhauser Effect (NOE).

-

Processing: Similar to ¹H NMR, the data undergoes Fourier transformation, phasing, and baseline correction.

Caption: Key predicted 2- and 3-bond ¹H-¹³C correlations (HMBC).

Infrared (IR) Spectroscopy

4.1 Expertise & Rationale

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [5]Specific covalent bonds absorb IR radiation at characteristic frequencies, causing them to vibrate. The presence of strong, distinct peaks in the spectrum serves as a molecular fingerprint for these functional groups.

4.2 Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic (sp² C-H) |

| ~2980-2850 | Medium | C-H Stretch | Aliphatic (sp³ C-H) |

| ~2230-2220 | Sharp, Medium | C≡N Stretch | Nitrile |

| ~1690 | Strong, Sharp | C=O Stretch | Aryl Ketone |

| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

4.3 Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation (KBr Pellet Method): a. Mix ~1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. b. Grind the mixture to a fine powder using an agate mortar and pestle. c. Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet. [6]2. Data Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Record a background spectrum of the empty sample chamber. c. Acquire the sample spectrum. The instrument automatically ratios the sample spectrum against the background to eliminate atmospheric interference (H₂O, CO₂). [7]

Caption: Workflow for FT-IR data acquisition.

Mass Spectrometry (MS)

5.1 Expertise & Rationale

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electrospray Ionization (ESI) is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination. [8][9]Subsequent fragmentation analysis (MS/MS) by collision-induced dissociation reveals the molecule's connectivity by breaking it into smaller, stable charged fragments.

5.2 Predicted Mass Spectrometry Data (ESI-MS)

-

Molecular Ion: C₁₆H₁₃NO has an exact mass of 235.0997 g/mol . In positive ion mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺.

-

Predicted [M+H]⁺: m/z = 236.1070

-

-

Key Predicted Fragment Ions (MS/MS of m/z 236.1): The fragmentation of propiophenones is well-characterized. Cleavage often occurs at the bonds alpha to the carbonyl group, as this leads to the formation of stable resonance-stabilized acylium ions. [10][11]

m/z Predicted Fragment Ion Rationale for Formation 130.03 [C₈H₄NO]⁺ α-cleavage with loss of the phenethyl radical (C₈H₉•). Formation of the stable 2-cyanobenzoyl cation. 105.07 [C₇H₅O]⁺ Not a primary fragment from this precursor, but a common fragment from phenyl ketones. | 91.05 | [C₇H₇]⁺ | Loss of the 2-cyanobenzoyl radical, followed by rearrangement of the resulting benzyl cation to the highly stable tropylium ion. |

5.3 Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation. [12]2. Infusion: The sample solution is introduced into the ESI source at a low flow rate (e.g., 5-20 µL/min) via a syringe pump. [12]3. Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. A drying gas (e.g., nitrogen) facilitates solvent evaporation, leading to the formation of gas-phase ions ([M+H]⁺). [8][13]4. Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio to generate the mass spectrum.

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of 2'-Cyano-3-phenylpropiophenone. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are grounded in established chemical principles and analysis of analogous structures. The tabulated data, coupled with the provided standard operating protocols, offers a comprehensive and self-validating system for researchers to confirm the structure and purity of this compound. This document should serve as a valuable resource for guiding experimental design and interpreting empirical results, ensuring scientific rigor in any research or development endeavor involving this molecule.

References

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Guo, T. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Chemistry and Laboratory Medicine, 40(7), pp.647-655. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Organomation. (2023). NMR Sample Preparation: The Complete Guide. [Link]

-

Murphy, K. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

-

George, S.W. Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

Al-Majid, A. M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

-

The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. [Link]

-

LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. [Link]

-

LibreTexts Chemistry. (2022). IR Spectroscopy - Sample Preparation: A Practical Guide. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Novabiochem. NMR sample preparation guidelines. [Link]

-

ResearchGate. The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

Yale-New Haven Teachers Institute. Infrared Spectroscopy: A Key to Organic Structure. [Link]

-

ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemaxon. NMR Predictor. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

PubMed. (2019). 13C NMR chemical shift prediction of diverse chemical compounds. [Link]

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

Journal of Cheminformatics. (2023). NMR shift prediction from small data quantities. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

ResearchGate. PMR and 13 C NMR Chemical Shifts of 2-5, ppm. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. mdpi.com [mdpi.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. phys.libretexts.org [phys.libretexts.org]

- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

potential biological activities of cyano-containing compounds

An In-Depth Technical Guide to the Biological Activities of Cyano-Containing Compounds

Abstract

The nitrile, or cyano, group (–C≡N) is a small, yet remarkably potent functional group that has become increasingly integral to modern drug discovery and development.[1] Its unique physicochemical properties—including its linear geometry, strong dipole moment, metabolic stability, and ability to act as a versatile pharmacophore—have led to its incorporation into a wide array of approved pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the diverse biological activities of cyano-containing compounds. We will delve into the mechanistic underpinnings of their therapeutic effects, explore their roles as both non-covalent and covalent modulators of biological targets, discuss their pharmacokinetic profiles and toxicological considerations, and provide standardized protocols for their evaluation.

The Cyano Group: A Unique Physicochemical Profile for Biological Engagement

The therapeutic versatility of the nitrile group stems from its distinct electronic and structural characteristics. Understanding these properties is fundamental to appreciating its role in medicinal chemistry.

-

Structure and Polarity: The cyano group features an sp-hybridized carbon triple-bonded to a nitrogen atom, resulting in a linear and rigid geometry. This linearity allows it to fit into sterically constrained active sites of enzymes and receptors.[2] The significant difference in electronegativity between carbon and nitrogen creates a strong dipole moment, making the nitrile nitrogen a weak hydrogen bond acceptor and enabling potent polar interactions with biological targets.[4][5]

-

Metabolic Stability: The C≡N triple bond is exceptionally stable under physiological conditions. Most nitrile-containing drugs are metabolized at other sites on the molecule or are excreted unchanged.[2][4][6] This metabolic robustness contributes to improved pharmacokinetic profiles, including longer half-lives and reduced susceptibility to hepatic oxidative metabolism.[7]

-

Bioisosterism: The cyano group is a highly effective bioisostere for several key functional groups, a strategy often used to enhance a drug's properties.

-

Carbonyl Mimic: It can effectively mimic the carbonyl group, acting as a hydrogen bond acceptor.[4] This is a key feature in non-steroidal aromatase inhibitors used in breast cancer therapy.[4]

-

Halogen Bioisostere: Its size and electronic properties allow it to substitute for halogens, potentially improving binding affinity by achieving better contact with amino acids in a binding pocket.[4]

-

Azomethine-Water Bioisostere: In certain heterocyclic systems, a cyano group can replace a water-mediated hydrogen bond network, creating a direct, more favorable interaction with the protein and increasing binding affinity through entropic gains.[4]

-

The following diagram illustrates the key physicochemical properties that drive the biological utility of the nitrile group.

Caption: Physicochemical properties of the cyano group and their biological implications.

Therapeutic Applications & Mechanisms of Action

The incorporation of a nitrile moiety has led to successful drugs across numerous therapeutic areas.[1][2] More than 60 small molecule drugs containing a cyano group are currently on the market.[8]

Anticancer Agents

Nitrile-containing compounds are prominent in oncology, targeting various pathways involved in cancer progression.

-

Aromatase Inhibitors: Drugs like Anastrozole and Letrozole are non-steroidal aromatase inhibitors used to treat estrogen-dependent breast cancer.[3][4] The nitrile group is essential for their activity, mimicking a carbonyl group of the natural substrate and acting as a hydrogen bond acceptor in the enzyme's active site.[4] The linear shape of the nitrile also contributes to a precise fit and high selectivity.[2]

-

Kinase Inhibitors:

-

JAK Inhibitors: The Janus kinase (JAK) family plays a critical role in cytokine signaling. Inhibitors like Ruxolitinib, Tofacitinib, and Baricitinib, all containing a cyano group, are used to treat myelofibrosis and rheumatoid arthritis by blocking the JAK/STAT signaling pathway.[2]

-

HER2 Inhibitors: Neratinib is an irreversible tyrosine kinase inhibitor of HER2, which is overexpressed in a significant portion of breast cancers.[2] The cyano group in Neratinib acts as a bioisostere that facilitates hydrogen bonding within the ATP binding pocket of the kinase.[2]

-

-

Hedgehog Pathway Inhibitors: Glasdegib inhibits the Smoothened (Smo) protein, a key component of the Hedgehog signaling pathway aberrantly activated in some cancers.[2] Structure-activity relationship (SAR) studies revealed that the cyano group enhances hydrophilicity and metabolic stability, contributing to a favorable pharmacokinetic profile.[2][9]

Caption: Simplified JAK/STAT signaling pathway and the point of inhibition by cyano-containing drugs.

Antidiabetic Agents: DPP-4 Inhibitors

A major success story for nitrile-containing drugs is in the treatment of type 2 diabetes. Dipeptidyl peptidase-4 (DPP-4) inhibitors like Saxagliptin and Vildagliptin prevent the degradation of incretin hormones, which helps regulate blood sugar.[4] In these molecules, the α-amino nitrile moiety acts as a "warhead." The nitrile is reversibly attacked by a serine residue in the DPP-4 active site, forming a covalent but transient imino ester adduct.[4] This mechanism provides potent and durable inhibition of the enzyme.[4][8]

Antiviral Agents

The ability of the nitrile group to act as a covalent warhead has been pivotal in the development of antiviral drugs.

-

SARS-CoV-2 Mpro Inhibitors: Nirmatrelvir (a component of Paxlovid) is a prime example. It is an inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. The nitrile group of Nirmatrelvir is attacked by a cysteine residue in the protease's active site, forming a reversible covalent bond that blocks the enzyme's function.[7] The decision to proceed with a nitrile warhead during its development was driven by its superior solubility and synthetic accessibility compared to other reactive groups.[7]

Other Therapeutic Areas

The application of cyano-containing compounds extends to many other fields:

-

Antifungal Agents: Luliconazole and Lanoconazole are topical antifungals that inhibit sterol synthesis in fungi.[6]

-

Cardiovascular Drugs: Verapamil, a calcium channel blocker, contains a nitrile group, although its specific role is less defined than in other agents.[4]

-

CNS Disorders: Vilazodone, used for depression, features a 5-cyano-indole framework that is key to its activity as a selective serotonin reuptake inhibitor (SSRI).[2]

Pharmacokinetics and Toxicology

A key driver for the use of the nitrile group in drug design is its generally favorable pharmacokinetic and safety profile.

-

Improved Bioavailability: The polarity of the nitrile group often leads to increased water solubility (lower logP), which can enhance systemic exposure and oral bioavailability.[2][7]

-

Metabolic Fate: As previously mentioned, the nitrile group is metabolically robust.[2] It typically passes through the body unchanged, which simplifies metabolic profiling and reduces the risk of reactive metabolite formation.[4][7]

-

Toxicology: While inorganic cyanides are highly toxic, most organic nitriles are not.[3] The risk of releasing free cyanide is very low, as it would require enzymatic oxidation at the carbon atom adjacent to the nitrile.[4] Drug design strategies, such as placing the nitrile on a quaternary or aromatic carbon, further prevent this possibility.[4] However, toxicity should always be assessed on a case-by-case basis, as some simple aliphatic nitriles can be metabolized to release cyanide, particularly by enzymes in nasal tissues.[10][11]

| Drug Name | Therapeutic Class | Target | Role of Cyano Group |

| Letrozole | Anticancer | Aromatase | H-bond acceptor, carbonyl bioisostere[2] |

| Ruxolitinib | Anticancer/Anti-inflammatory | JAK1/JAK2 | Binds in ATP pocket, enhances PK profile[2] |

| Neratinib | Anticancer | HER2/EGFR | H-bond interactions in ATP pocket[2] |

| Saxagliptin | Antidiabetic | DPP-4 | Reversible covalent warhead[4][7] |

| Nirmatrelvir | Antiviral | SARS-CoV-2 Mpro | Reversible covalent warhead[7] |

| Vilazodone | Antidepressant | SERT / 5-HT1A | Key pharmacophore for SSRI activity[2] |

Table 1: Selected nitrile-containing pharmaceuticals and the function of the cyano group.

Experimental Protocols for Evaluation

Evaluating the biological activity of novel cyano-containing compounds requires a systematic approach. The following protocols represent core methodologies in the field.

Workflow for Screening and Characterization

The general workflow involves a tiered approach, moving from broad screening to detailed mechanistic studies.

Caption: General experimental workflow for the evaluation of cyano-containing compounds.

Protocol: In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potential of a test compound against DPP-4.

Principle: The assay measures the activity of recombinant human DPP-4 via the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). Active DPP-4 cleaves the substrate, releasing free AMC, which fluoresces upon excitation. An inhibitor will reduce the rate of AMC release, resulting in a lower fluorescence signal.

Materials:

-

Recombinant Human DPP-4 (e.g., from R&D Systems or Enzo Life Sciences)

-

DPP-4 Substrate: H-Gly-Pro-AMC (e.g., from Bachem)

-

Assay Buffer: 25 mM Tris, pH 7.5, 140 mM NaCl, 10 mM KCl

-

Test Compounds (dissolved in DMSO)

-

Positive Control Inhibitor: Saxagliptin or Vildagliptin

-

96-well black, flat-bottom microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each dilution into the wells of the 96-well plate. For control wells, add 1 µL of DMSO (100% activity) or 1 µL of the positive control inhibitor (0% activity).

-

Enzyme Addition: Dilute the DPP-4 enzyme to a working concentration (e.g., 2 ng/µL) in cold assay buffer. Add 50 µL of the diluted enzyme to each well.

-

Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme. This step is particularly important for covalent or slow-binding inhibitors.

-

Reaction Initiation: Prepare the substrate solution by diluting H-Gly-Pro-AMC to a working concentration (e.g., 100 µM) in assay buffer. Add 50 µL of the substrate solution to each well to start the reaction. The final volume is 101 µL.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the data: % Inhibition = 100 * [1 - (Rate_test - Rate_bkg) / (Rate_dmso - Rate_bkg)], where 'bkg' is a background well with no enzyme.

-

Plot the % Inhibition against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Causality and Self-Validation:

-

Why pre-incubate? This step allows the system to reach equilibrium, providing a more accurate measure of potency, especially for inhibitors that do not bind instantaneously.

-

Why a kinetic read? Measuring the initial reaction rate (linear phase) is more accurate than a single endpoint read, as it is less affected by substrate depletion or photobleaching.

-

Controls: The inclusion of DMSO (negative control) and a known inhibitor (positive control) validates the assay's performance on each plate, ensuring that the enzyme is active and responsive to inhibition.

Conclusion

The cyano group is a powerful and versatile tool in the arsenal of the medicinal chemist. Its ability to improve pharmacokinetic properties, engage in potent binding interactions (both covalent and non-covalent), and act as a versatile bioisostere has cemented its role in modern drug design.[2][5] From oncology to infectious diseases, nitrile-containing compounds have demonstrated significant clinical success. A thorough understanding of their chemical properties, mechanisms of action, and appropriate methods for their evaluation is essential for harnessing their full therapeutic potential in the development of next-generation pharmaceuticals.

References

-

Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors. (2022). RSC Publishing. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

-

Nitrile. (n.d.). In Wikipedia. Retrieved from [Link]

-

Fleming, F. (1999). Nitrile Containing Natural Products. Scribd. [Link]

-

Kaplan, O., Tufar, P., Siritanaratkul, N., & Vaynshteyn, B. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. [Link]

-

Stolz, A. (2020). Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology. [Link]

-

Natural Products Containing the Nitrile Functional Group and Their Biological Activities. (2022). Semantic Scholar. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). ResearchGate. [Link]

-

de Oliveira, M. V., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

-

Nitriles. (n.d.). ResearchGate. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2022). ResearchGate. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. [Link]

-

Li, S. (2024). Nitrile biosynthesis in nature: how and why?. Natural Product Reports. [Link]

-

Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. (2024). MDPI. [Link]

-

El-Sayed, N. N. E., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. [Link]

-

Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Application of Nitrile in Drug Design. (2022). ResearchGate. [Link]

-

Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (2014). NCBI Bookshelf. [Link]

-

Harper, D. B. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C-N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. Biochemical Journal. [Link]

-

Fatiadi, A. J. (2010). Preparation and synthetic applications of cyano compounds. ResearchGate. [Link]

-

Therapeutic and Clinical Applications of Nitroxide Compounds. (2007). PubMed. [Link]

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile - Wikipedia [en.wikipedia.org]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Synthesis of Cyano-Olefins via Knoevenagel Condensation

Strategic Overview

The Knoevenagel condensation is the cornerstone method for constructing electron-deficient olefins, a structural motif ubiquitous in therapeutic agents (e.g., Tyrphostins, Coumarins) and optoelectronic materials. This protocol focuses specifically on the condensation of aldehydes/ketones with active methylene cyano compounds (malononitrile, ethyl cyanoacetate).[1]

Unlike generic condensation guides, this note addresses the kinetic sensitivity of cyano-activated methylenes. The high acidity of the

Key Applications in Drug Discovery[2]

-

Tyrphostins: A class of tyrosine kinase inhibitors (e.g., AG1478) synthesized via the condensation of substituted benzaldehydes with malononitrile.

-

Coumarins: synthesized via intramolecular Knoevenagel condensation, serving as anticoagulants and anticancer scaffolds.

Mechanistic Insight & Causality

Understanding the mechanism is prerequisite to troubleshooting. The reaction proceeds through a base-catalyzed nucleophilic addition followed by dehydration.[2][3]

The Catalyst Paradox

While a base is required to deprotonate the active methylene, the choice of base dictates the pathway:

-

Weak Bases (Piperidine/Pyridine): Favor the formation of an iminium ion intermediate with the aldehyde, which is more electrophilic than the free aldehyde, accelerating the attack by the enolate.

-

Green/Neutral Conditions: In water-mediated synthesis, the hydrophobic effect aggregates organic reactants, and water itself can facilitate proton transfer, acting as a dual acid-base mediator.

Mechanistic Pathway Diagram

The following diagram illustrates the standard base-catalyzed pathway, highlighting the critical dehydration step which drives the equilibrium forward.

Figure 1: Step-wise mechanistic flow of the Knoevenagel condensation for cyano compounds.

Critical Process Parameters

The following table summarizes how substrate acidity influences experimental design.

| Parameter | Malononitrile ( | Ethyl Cyanoacetate ( | Experimental Implication |

| pKa ( | ~11.0 | ~13.0 | Malononitrile reacts significantly faster; requires milder bases. |

| Catalyst Preference | Piperidine (cat.), Water (solvent) | Piperidine/Acetic Acid, | Cyanoacetate often requires buffering (AcOH) to prevent side reactions. |

| Solvent Choice | Ethanol, Water, Toluene | Ethanol, Toluene (Dean-Stark) | Toluene reflux is preferred if water removal is kinetically limiting. |

| Temp. Range | RT to 50°C | 60°C to Reflux | Higher activation energy for mono-cyano substrates. |

Experimental Protocols

Protocol A: Classical Piperidine-Catalyzed Synthesis

Best for: Library generation, robust synthesis of standard drug intermediates. Scale: 10 mmol (scalable to 100 mmol).

Reagents:

-

Substituted Benzaldehyde (1.0 equiv)

-

Malononitrile or Ethyl Cyanoacetate (1.1 equiv)

-

Piperidine (0.1 equiv)

-

Ethanol (Absolute, 5 mL/mmol)

Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10 mmol) and active methylene compound (11 mmol) in Ethanol (50 mL).

-

Catalyze: Add Piperidine (1 mmol, ~100 µL) dropwise.

-

Note: An exotherm is often observed with malononitrile. Ensure adequate stirring.

-

-

Reaction: Stir at room temperature.

-

Monitoring: Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). Look for the disappearance of the aldehyde spot.

-

Workup:

-

Precipitation: Cool the mixture to 0°C. The product usually precipitates as a crystalline solid.

-